o-Acetyl-L-carnitine hydrochloride (CAS: 5080-50-2) is the highly stable and water-soluble salt form of Acetyl-L-carnitine (ALCAR), an essential endogenous metabolite. It plays a critical role in cellular energy metabolism by transporting acetyl-CoA into the mitochondria for fatty acid oxidation and serves as a key acetyl donor for the synthesis of the neurotransmitter acetylcholine. The hydrochloride form is the most common commercial presentation, selected for its favorable physical properties, including high aqueous solubility (>100 mg/mL) and improved handling characteristics, making it a reliable standard for in vitro and in vivo research applications.
Substituting o-Acetyl-L-carnitine hydrochloride with L-carnitine or the acetyl-L-carnitine inner salt (zwitterion) can fundamentally compromise experimental outcomes. The acetyl group is essential for efficient transport across the blood-brain barrier, a property L-carnitine lacks, making the latter unsuitable for central nervous system research. Furthermore, the hydrochloride salt form confers critical handling and processability advantages over the zwitterionic inner salt, which is known to be hygroscopic and can exhibit lower solubility, complicating accurate weighing and the preparation of stable, concentrated stock solutions. These differences in bioavailability and physical properties mean that the forms are not interchangeable for achieving reproducible and accurate results.
The hydrochloride salt form provides excellent aqueous solubility, documented at greater than 100 mg/mL in water. This property is a significant processability advantage over the corresponding inner salt (zwitterion), which can be more challenging to dissolve and handle due to its hygroscopic nature. High solubility is critical for the preparation of concentrated stock solutions required for cell culture, animal studies, and high-throughput screening, simplifying workflows and reducing preparation time.
| Evidence Dimension | Aqueous Solubility (H2O) |
| Target Compound Data | >100 mg/mL |
| Comparator Or Baseline | Acetyl-L-carnitine (inner salt), which is known to be hygroscopic and less readily soluble. |
| Quantified Difference | Significantly higher solubility and non-hygroscopic nature enables reliable preparation of high-concentration stock solutions. |
| Conditions | Standard laboratory conditions, dissolution in water. |
This ensures rapid, complete dissolution for creating accurate, high-concentration stock solutions, saving time and improving reproducibility in experimental setups.
The stability of acetyl-L-carnitine is pH-dependent. In its dissolved hydrochloride form (aqueous solution pH ~5.2), it is highly stable, with a predicted shelf-life of 38 days at 25°C before 15% degradation occurs. However, it degrades rapidly in basic conditions. In a solution at pH 11, only 72.6% of the compound remains after 1 hour, and at pH 12, only 4.2% remains. This makes the HCl salt ideal for preparing stable acidic or neutral stock solutions, but indicates that fresh preparations should be used for experiments in basic media (pH > 8) to ensure compound integrity.
| Evidence Dimension | Aqueous Stability (1-10 mg/mL) |
| Target Compound Data | Stable for >33 days at room temperature or refrigerated in water (pH ~5.2). |
| Comparator Or Baseline | Basic solutions (pH > 9). |
| Quantified Difference | At pH 11, 27.4% degradation occurs in 1 hour; at pH 12, 95.8% degradation occurs in 1 hour. |
| Conditions | Aqueous solution, room temperature. |
This provides clear handling guidelines to ensure the active compound's integrity, preventing failed experiments and improving data reproducibility.
A key functional differentiator is the ability of the acetylated form to cross the blood-brain barrier (BBB) far more effectively than L-carnitine. This transport allows it to directly act within the central nervous system, where it can serve as a donor of acetyl groups for the synthesis of acetylcholine and modulate mitochondrial energy metabolism. In vivo studies in mice measured a brain uptake index of 2.4 ± 0.2, confirming its passage into the brain. This property makes o-acetyl-L-carnitine hydrochloride the required choice for any research focused on neuroprotection, cognitive function, or central metabolic regulation.
| Evidence Dimension | Blood-Brain Barrier (BBB) Permeability |
| Target Compound Data | Effectively crosses the BBB, with a measured Brain Uptake Index of 2.4 ± 0.2. |
| Comparator Or Baseline | L-carnitine, which lacks an efficient BBB transport mechanism. |
| Quantified Difference | The presence of the acetyl group enables CNS bioavailability and activity not achievable with L-carnitine. |
| Conditions | In vivo animal models. |
This is the primary reason to select this compound over its parent, L-carnitine, for any research investigating brain function, cognition, or neurodegenerative processes.
While both are acyl derivatives of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine serve distinct metabolic roles, making them non-interchangeable depending on the research goal. Acetyl-L-carnitine's primary function is as an acetyl-group donor, directly contributing to the synthesis of acetylcholine, a key neurotransmitter. In contrast, propionyl-L-carnitine provides a propionyl group, which enters the citric acid cycle at a different point, and has been shown to influence nitric oxide production, making it a focus for cardiovascular and circulatory research. This mechanistic difference dictates their suitability for specific fields of study.
| Evidence Dimension | Primary Metabolic Role and Application Focus |
| Target Compound Data | Donates acetyl groups; precursor for acetylcholine synthesis. Primary application focus in neuroscience. |
| Comparator Or Baseline | Propionyl-L-carnitine: Donates propionyl groups; influences nitric oxide production. Primary application focus in cardiovascular health. |
| Quantified Difference | Distinct metabolic pathways lead to suitability for different, non-overlapping primary research applications. |
| Conditions | Cellular metabolism in target tissues (e.g., brain vs. endothelium). |
This guides researchers to select the correct acyl-carnitine based on the specific metabolic pathway or physiological system under investigation.
For in vitro studies on neuronal cell lines or primary cultures, the high water solubility (>100 mg/mL) and stability in neutral-to-acidic media make this compound ideal for preparing concentrated, sterile-filtered stock solutions for consistent dosing.
In research requiring direct modulation of the central nervous system, this compound is the appropriate choice over L-carnitine due to its demonstrated ability to cross the blood-brain barrier and deliver acetyl groups to neural tissue.
When the specific experimental goal is to investigate the role of acetyl-group donation to mitochondrial processes or neurotransmitter synthesis, this compound provides a direct pathway that is mechanistically distinct from L-carnitine or other acyl-carnitines like propionyl-L-carnitine.
Irritant